1,2-Dimethyl-3-propylimidazolium chloride

説明

1,2-Dimethyl-3-propylimidazolium chloride (DMPICl) is an ionic liquid composed of an imidazolium cation and a chloride anion. Ionic liquids are fascinating due to their unique properties, such as low volatility, high thermal stability, and tunable solvation abilities. DMPICl is often used in various applications, including electrochemistry, spectroscopy, and battery development .

Synthesis Analysis

The synthesis of DMPICl typically involves the reaction between 1-methyl-3-propylimidazolium iodide and silver chloride . The iodide ion is replaced by the chloride ion, resulting in the formation of DMPICl. The synthesis can be carried out under mild conditions and yields a stable ionic liquid suitable for further studies .

Molecular Structure Analysis

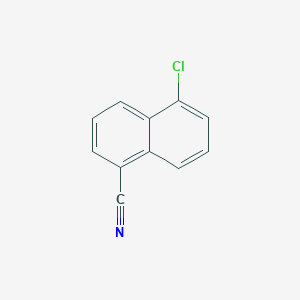

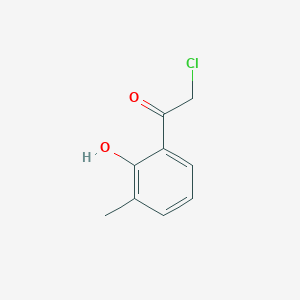

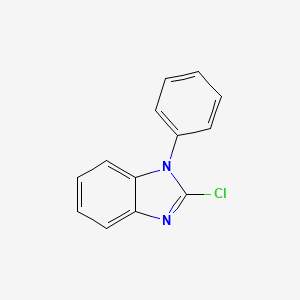

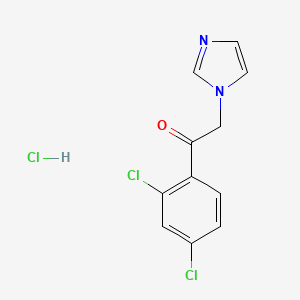

The molecular structure of DMPICl consists of an imidazolium ring with two methyl groups (1,2-dimethyl) and a propyl group attached to the nitrogen atom. The chloride ion interacts with the ring through hydrogen bonds involving the ring, methyl, and methylene hydrogens. Although the aromatic rings stack, aromatic-aromatic interactions are precluded due to the distance between the rings .

Chemical Reactions Analysis

DMPICl can participate in various chemical reactions, including electrochemical processes , acid-base reactions , and ligand exchange reactions . Its unique properties make it a versatile solvent for catalysis and organic synthesis. Researchers have explored its use in coupling reactions, oxidation reactions, and metal complexation .

Physical And Chemical Properties Analysis

科学的研究の応用

Electrochemical Surface Finishing and Energy Storage

1,2-Dimethyl-3-propylimidazolium chloride is notably used in electrochemical technology, specifically with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs). This chemical plays a significant role in fields like electroplating and energy storage. Advances in handling these ionic liquids have led to renewed interest and innovative applications in these areas (Tsuda, Stafford, & Hussey, 2017).

Interaction with Polysaccharides

The chemical is also significant in the modification of cellulose, a common polysaccharide. It's utilized as a reaction medium for chemical modification processes of cellulose, offering a versatile environment for various reactions at mild conditions. This allows for the synthesis of different cellulose derivatives with controlled properties (Heinze et al., 2008).

Plasticizing Polyacrylonitrile Fibers

1,2-Dimethyl-3-propylimidazolium chloride is recognized as an effective plasticizer for polymers like polyacrylonitrile (PAN), enhancing the plasticized spinning process. The ionic liquid's properties, such as low melting point and high temperature stability, contribute to its effectiveness in this role. The review also discusses the broader implications of these properties on the preparation, structural chemical change, and fiber properties of PAN fibers (Li & Dang, 2022).

Dissolution of Cellulose

Chloride-based ionic liquids, including 1,2-Dimethyl-3-propylimidazolium chloride, are suitable solvents for dissolving cellulose, a significant process in the fine chemical industry. Although these ionic liquids are less common in pharmaceutical and food industries due to concerns like toxicity and cost, they are considered promising green alternatives for sustainable industrial development (Mohd et al., 2017).

Ionic Liquid-Based Technologies Scaling

1,2-Dimethyl-3-propylimidazolium chloride plays a role in the scaling of ionic liquid-based technologies, particularly due to its potential in dissolving various biopolymers like cellulose and chitin. This positions the chemical as a candidate for large-scale industrial applications, though its toxicity and environmental impact need careful consideration (Ostadjoo et al., 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.ClH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIJIFAYAIXTGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548430 | |

| Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-3-propylimidazolium chloride | |

CAS RN |

98892-74-1 | |

| Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [(2-bromoethyl)sulfonyl]-](/img/structure/B1625913.png)